4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
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Overview
Description
4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is an organic compound with a complex structure that includes aromatic rings, a thiophene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methylbenzenethiol with an appropriate acylating agent to form the intermediate 1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl chloride.
Coupling Reaction: This intermediate is then reacted with 4-methylbenzamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the thiophene ring and the benzamide group can interact with biological targets in unique ways.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties, such as improving its binding affinity to specific proteins or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(furan-2-yl)ethyl}benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(pyridin-2-yl)ethyl}benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 4-methyl-N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide lies in its specific combination of functional groups and aromatic systems. The presence of both a thiophene ring and a benzamide group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19NO2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfanyl-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C21H19NO2S2/c1-14-5-9-16(10-6-14)20(24)22-21(19(23)18-4-3-13-25-18)26-17-11-7-15(2)8-12-17/h3-13,21H,1-2H3,(H,22,24) |
InChI Key |
VZKIYWJCCUOZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
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